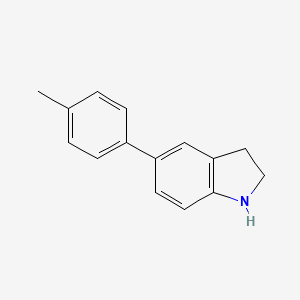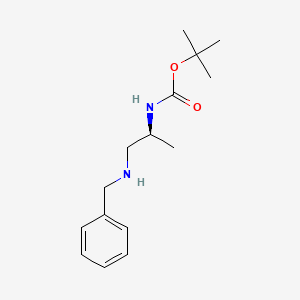
(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzylamino group, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of benzyl chloroformate and ammonia to produce the desired carbamate . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Aplicaciones Científicas De Investigación
(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the tert-butyl group.
Methyl (1-aminopropan-2-yl)carbamate: Similar backbone but different substituents.
Uniqueness
(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C15H24N2O2 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(benzylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-12(17-14(18)19-15(2,3)4)10-16-11-13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3,(H,17,18)/t12-/m0/s1 |
Clave InChI |
RMNLYFMEFVFWFC-LBPRGKRZSA-N |
SMILES isomérico |
C[C@@H](CNCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CNCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



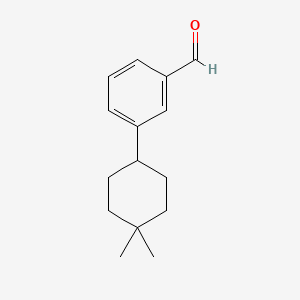

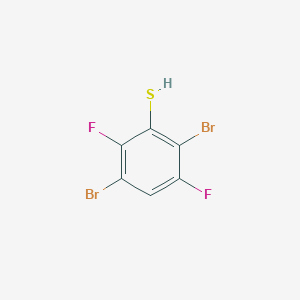
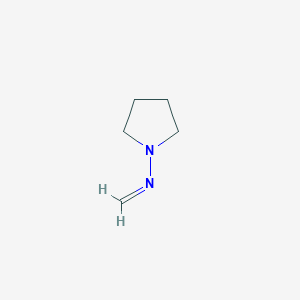

![2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one](/img/structure/B12850970.png)
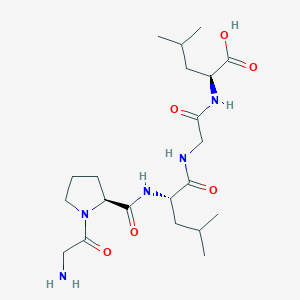
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)
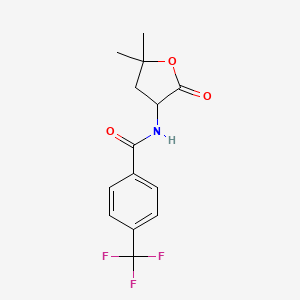
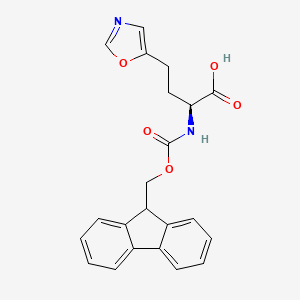
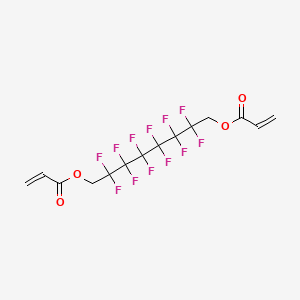
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
